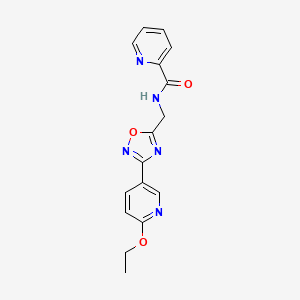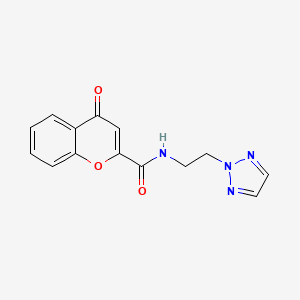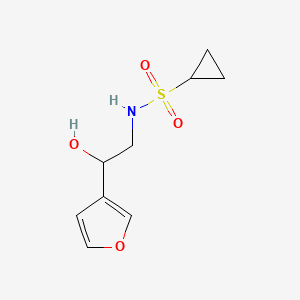![molecular formula C10H14N2O2 B2617346 1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone CAS No. 2445793-35-9](/img/structure/B2617346.png)
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as DPAE and has been extensively studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DPAE is not fully understood. However, it is believed that DPAE exerts its biological effects by inhibiting the activity of certain enzymes and proteins. DPAE has been found to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival. DPAE has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DPAE has been found to exhibit various biochemical and physiological effects. DPAE has been found to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells. In addition, DPAE has been found to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DPAE is its potent antibacterial and antifungal activity, which makes it a promising candidate for the development of new antibiotics. DPAE has also been found to exhibit anticancer activity in various types of cancer cells, making it a potential candidate for the development of new anticancer drugs. However, the synthesis of DPAE is a complex process that requires expertise and precision, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of DPAE. One of the major directions is the development of new drugs based on the structure of DPAE. DPAE has been found to exhibit potent antibacterial and antifungal activity, as well as anticancer activity, making it a promising candidate for the development of new drugs. Another direction is the study of the mechanism of action of DPAE. The mechanism of action of DPAE is not fully understood, and further studies are needed to elucidate its mode of action. Finally, the study of the toxicity and safety of DPAE is also an important direction for future research.
Méthodes De Synthèse
The synthesis of DPAE involves a multi-step process that includes the reaction of 2,5-dihydropyrrole-1-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting compound with azetidine. The final product is obtained by the hydrolysis of the intermediate compound. The synthesis of DPAE is a complex process that requires expertise and precision.
Applications De Recherche Scientifique
DPAE has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DPAE is in the development of new drugs. DPAE has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. DPAE has also been studied for its potential use in the treatment of cancer, as it has been found to exhibit anticancer activity in various types of cancer cells.
Propriétés
IUPAC Name |
1-[3-(2,5-dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-6-9(7-12)10(14)11-4-2-3-5-11/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWKVCRHISLOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)

![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)
![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)


![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)